N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
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Overview
Description
“N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidines are complex. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can vary. For instance, the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .Scientific Research Applications
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines have shown significant antiproliferative activity . For instance, the compound API-1, a derivative of pyrido[2,3-d]pyrimidin-5-one, is a promising antiproliferative agent .
Antibacterial Activity
These compounds have also demonstrated antibacterial properties . This makes them potential candidates for the development of new antibiotics.
CNS Depressive Effects
Pyrido[2,3-d]pyrimidines have been found to have CNS depressive effects . This suggests potential applications in the treatment of disorders related to the central nervous system.
Anticonvulsant Activity
The anticonvulsant activity of pyrido[2,3-d]pyrimidines makes them a potential therapeutic option for the treatment of epilepsy and other seizure disorders .
Antipyretic and Analgesic Effects
These compounds have shown antipyretic and analgesic effects , indicating their potential use in pain management and fever reduction.
Anti-inflammatory Activity
Pyrido[2,3-d]pyrimidines have demonstrated anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory conditions.
Hypotensive Activity
These compounds have been found to have hypotensive effects , indicating their potential use in the management of high blood pressure.
Antihistaminic Activity
Pyrido[2,3-d]pyrimidines have shown antihistaminic activity , suggesting their potential use in the treatment of allergies.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar pyrido[2,3-d]pyrimidine structures have been found to inhibit cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle and are often targeted in cancer treatments .
Mode of Action
Similar compounds with pyrido[2,3-d]pyrimidine structures have been found to inhibit cdks . These inhibitors work by blocking the activity of CDKs, thereby preventing cell division and proliferation .
Biochemical Pathways
Cdk inhibitors generally affect the cell cycle regulation pathway . By inhibiting CDKs, these compounds can halt the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
One source mentions that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds with pyrido[2,3-d]pyrimidine structures have been found to exhibit cytotoxic activities against various cell lines . By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
properties
IUPAC Name |
N-methyl-N-[(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-4-5-12)7-11-8-20(9-11)15-13-3-2-6-16-14(13)17-10-18-15/h2-3,6,10-12H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKZIKIOPLXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide |
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